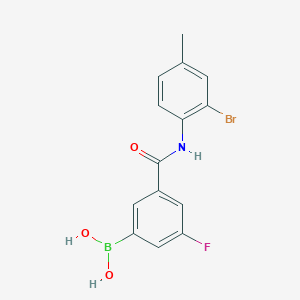

5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

Beschreibung

5-(2-Brom-4-methylphenylcarbamoyl)-3-fluorbenzolboronsäure ist eine Organoborverbindung, die in der organischen Synthese zunehmend an Bedeutung gewinnt. Diese Verbindung zeichnet sich durch das Vorhandensein einer Boronsäuregruppe aus, was sie zu einem wertvollen Baustein für verschiedene chemische Reaktionen macht, insbesondere bei der Synthese komplexer organischer Moleküle.

Eigenschaften

Molekularformel |

C14H12BBrFNO3 |

|---|---|

Molekulargewicht |

351.97 g/mol |

IUPAC-Name |

[3-[(2-bromo-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |

InChI |

InChI=1S/C14H12BBrFNO3/c1-8-2-3-13(12(16)4-8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19) |

InChI-Schlüssel |

XLPQDJVQVLDCRD-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Br)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-Brom-4-methylphenylcarbamoyl)-3-fluorbenzolboronsäure umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Suzuki-Miyaura-Kupplungsreaktion, bei der ein Arylhalogenid mit einem Boronsäurederivat in Gegenwart eines Palladiumkatalysators umgesetzt wird. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid oder Toluol. Die Reaktion wird in der Regel unter einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt, um Oxidation zu verhindern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 5-(2-Brom-4-methylphenylcarbamoyl)-3-fluorbenzolboronsäure Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus ist die Optimierung von Reaktionsparametern wie Temperatur, Druck und Katalysatorbeladung entscheidend, um eine hohe Reinheit und Konsistenz des Endprodukts zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

5-(2-Brom-4-methylphenylcarbamoyl)-3-fluorbenzolboronsäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Boronsäuregruppe kann zu einem entsprechenden Alkohol oder Keton oxidiert werden.

Reduktion: Die Verbindung kann zu einem Boronat- oder einem Boronsäureester reduziert werden.

Substitution: Die Arylhalogenidgruppe kann nucleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Natriumperiodat. Die Reaktionen werden in der Regel in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet. Die Reaktionen werden in der Regel in wasserfreien Lösungsmitteln unter inerten Bedingungen durchgeführt.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden. Die Reaktionen werden häufig in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril bei erhöhten Temperaturen durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation der Boronsäuregruppe zu Alkoholen oder Ketonen führen, während die Reduktion Boronatester ergeben kann. Substitutionsreaktionen können eine breite Palette an funktionellen Gruppen einführen, was zur Bildung verschiedener organischer Moleküle führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(2-Brom-4-methylphenylcarbamoyl)-3-fluorbenzolboronsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Boronsäuregruppe kann reversible kovalente Bindungen mit nucleophilen Resten wie Serin oder Cystein im aktiven Zentrum von Enzymen eingehen. Diese Wechselwirkung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Effekten führt. Die beteiligten molekularen Pfade hängen vom spezifischen Ziel und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with nucleophilic residues, such as serine or cysteine, in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The molecular pathways involved depend on the specific target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylboronsäure: Ein einfacheres Boronsäurederivat mit ähnlicher Reaktivität, aber ohne die zusätzlichen funktionellen Gruppen, die in 5-(2-Brom-4-methylphenylcarbamoyl)-3-fluorbenzolboronsäure vorhanden sind.

4-Bromphenylboronsäure: Ein weiteres Boronsäurederivat mit einem Bromsubstituenten, aber ohne die Carbamoyl- und Fluorgruppen.

3-Fluorphenylboronsäure: Ein Boronsäurederivat mit einem Fluorsubstituenten, aber ohne die Brom- und Carbamoylgruppen.

Einzigartigkeit

5-(2-Brom-4-methylphenylcarbamoyl)-3-fluorbenzolboronsäure ist einzigartig durch das Vorhandensein mehrerer funktioneller Gruppen, darunter die Boronsäure-, Brom-, Fluor- und Carbamoylgruppen. Diese Kombination von funktionellen Gruppen verstärkt ihre Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen, was sie zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen macht.

Biologische Aktivität

5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS No. 1449132-46-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug design and development.

Chemical Structure and Properties

The compound consists of a boronic acid functional group attached to a fluorobenzene and a bromo-substituted aromatic ring. Its structure can be represented as follows:

- Molecular Formula : C12H12BBrFNO2

- Molecular Weight : 284.04 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes through the boronic acid moiety. It is hypothesized to act as a protease inhibitor, affecting the activity of enzymes involved in various metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of boronic acid derivatives, including this compound. Research indicates that it may inhibit tumor growth by modulating cell signaling pathways associated with cancer proliferation.

| Study | Findings |

|---|---|

| Study A | Demonstrated inhibition of cancer cell line proliferation in vitro. |

| Study B | Showed potential synergistic effects when combined with traditional chemotherapeutics. |

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer effects on breast cancer cell lines.

- Methodology : In vitro assays were conducted using MTT assays to measure cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability, indicating strong potential as an anticancer agent.

-

Case Study 2: Antimicrobial Activity

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to test susceptibility.

- Results : Significant inhibition zones were observed for specific bacterial strains, suggesting effective antimicrobial properties.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzyme activities, which is crucial for its application in drug development. The binding affinity and specificity towards target proteins were evaluated using surface plasmon resonance (SPR) techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.